(1-Benzyl-4-methylpiperidin-4-yl)methanol
Overview
Description
Scientific Research Applications
Chemical Synthesis and Catalysis
Methanol serves as a potential hydrogen source and C1 synthon in chemical synthesis, offering intriguing applications in energy technologies. A study showcases a clean, cost-competitive method using methanol for the selective N-methylation of amines, highlighting the synthetic value of advanced N-methylation reactions. This method employs RuCl3.xH2O as a catalyst, demonstrating moderate to excellent yields across various amines, including the synthesis of pharmaceutical agents through late-stage functionalization (Sarki et al., 2021).
Chiral Ligand Synthesis
Enantiopure β-amino alcohols based on L-pipecolinic acid have been synthesized, showing a unique behavior in the stereocontrol of catalytic reactions. This development opens avenues for asymmetric synthesis, underlining the role of substituents in influencing catalytic activity and enantioselectivity. The research offers insights into designing chiral ligands for catalytic applications (Alvarez-Ibarra et al., 2010).
Methanol in Energy and Fuel Applications
Methanol is highlighted as a versatile chemical compound, promising as a clean-burning fuel with a high octane number. Its synthesis from CO2 and H2 signifies a method for reducing CO2 emissions, positioning methanol as a key player in hydrogen storage and energy conservation. Methanol's role extends to being a precursor for various chemicals and as a fuel in direct methanol fuel cells, emphasizing its significance in sustainable energy solutions (Dalena et al., 2018).
Industrial Biotechnology and Methanol Utilization
Methylotrophic bacteria present an economically competitive option for bioprocesses based on methanol. These bacteria's ability to utilize methanol as a carbon source for producing fine and bulk chemicals demonstrates the potential for developing biotechnological applications leveraging methanol, thereby offering a sustainable alternative to traditional chemical processes (Schrader et al., 2009).
Properties
IUPAC Name |
(1-benzyl-4-methylpiperidin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(12-16)7-9-15(10-8-14)11-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRXXAWVTCEAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.